Linaprazan Glurate Demonstrates Superior 4-Week Healing Rates vs. Lansoprazole in Erosive Esophagitis
In a Phase II dose-finding clinical trial, the best-performing dose regimen of linaprazan glurate, a prodrug of linaprazan, achieved a 4-week healing rate that was 28% higher than lansoprazole in patients with LA grade A/B erosive esophagitis and >50% higher in patients with more severe LA grade C/D disease [1]. The overall healing rate across all linaprazan glurate doses was 71.1% (ITT) compared to 60.6% for lansoprazole [1].
| Evidence Dimension | 4-Week Healing Rate in Erosive Esophagitis (ITT) |
|---|---|
| Target Compound Data | 71.1% (linaprazan glurate, all doses combined) |
| Comparator Or Baseline | 60.6% (lansoprazole 30 mg once daily) |
| Quantified Difference | Absolute difference of +10.5 percentage points |
| Conditions | Double-blind, randomized, multicenter Phase II trial; N=248; patients with endoscopically confirmed erosive esophagitis (LA grade C/D or LA A/B with partial PPI response) |
Why This Matters
This data directly quantifies the clinical superiority of a linaprazan-based therapy over a widely prescribed PPI standard-of-care, providing a compelling evidence base for prioritizing linaprazan in clinical development programs targeting refractory GERD or severe erosive esophagitis.
- [1] Prateek Sharma et al. Clinical Trial: Dose-Finding Study of Linaprazan Glurate, A Novel Potassium-Competitive Acid Blocker, Versus Lansoprazole for the Treatment of Erosive Oesophagitis. Alimentary Pharmacology & Therapeutics, 2025, 61(10), 1590-1602. View Source
